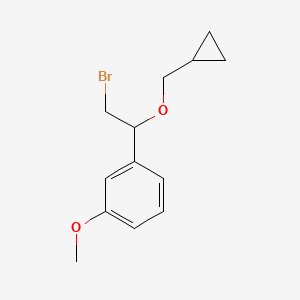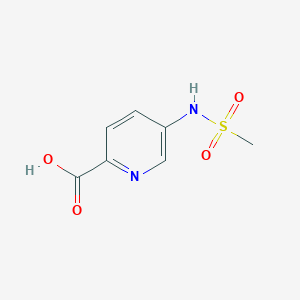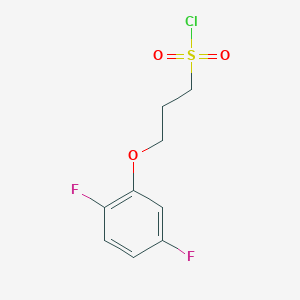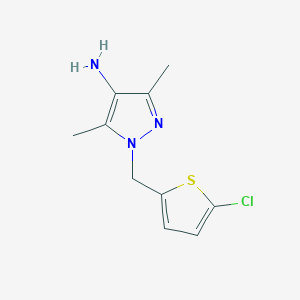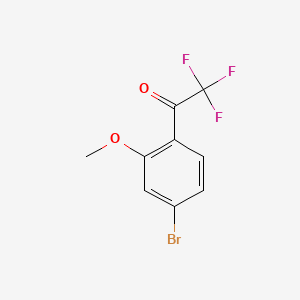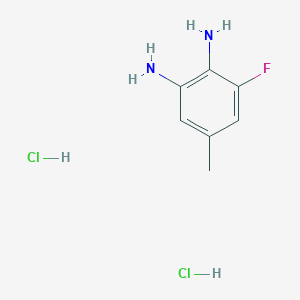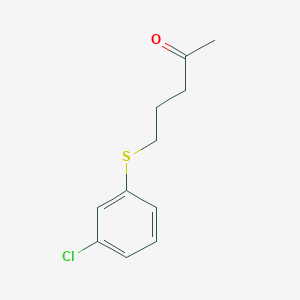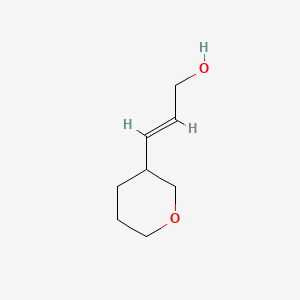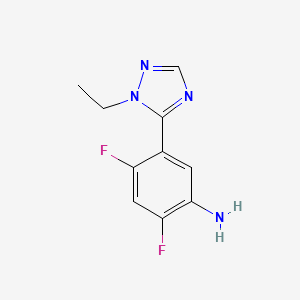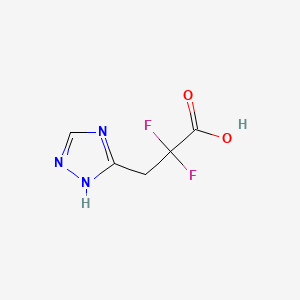
4-Amino-3-(3,4-dimethylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(3,4-dimethylphenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,4-dimethylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a dimethylphenyl group, followed by the introduction of the amino group through reductive amination or other suitable reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(3,4-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-Amino-3-(3,4-dimethylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various conditions, possibly due to its interaction with specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Amino-3-(3,4-dimethylphenyl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino group and the aromatic ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutanoic acid: A simpler analog without the dimethylphenyl group.
3-Aminobutanoic acid: Differing in the position of the amino group.
4-(Dimethylamino)butanoic acid: Featuring a dimethylamino group instead of the dimethylphenyl group.
Uniqueness
4-Amino-3-(3,4-dimethylphenyl)butanoic acid is unique due to the presence of both the amino group and the dimethylphenyl group, which confer distinct chemical properties and potential biological activities compared to its simpler analogs.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-amino-3-(3,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)11(7-13)6-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
Clé InChI |
ABCZJJALHPWWQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC(=O)O)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
